molecular formula C8H6BF6K B8237336 Potassium trifluoro(2-(trifluoromethyl)benzyl)borate

Potassium trifluoro(2-(trifluoromethyl)benzyl)borate

Cat. No.: B8237336
M. Wt: 266.03 g/mol
InChI Key: RVZKYGXKFRQHAD-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-(trifluoromethyl)benzyl)borate is an organoboron compound that has gained attention due to its unique chemical properties and versatility in various chemical reactions. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and reactivity in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-(trifluoromethyl)benzyl)borate can be synthesized through the reaction of 2-(trifluoromethyl)benzyl bromide with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-(trifluoromethyl)benzyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions .

Major Products Formed

The major products formed from these reactions include various boronic acids, esters, and substituted organoboron compounds, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of potassium trifluoro(2-(trifluoromethyl)benzyl)borate involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can be hydrolyzed under basic conditions to form the corresponding boronic acid, which then participates in cross-coupling reactions. The compound’s reactivity is attributed to the electron-withdrawing effects of the trifluoromethyl groups, which enhance its nucleophilicity .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium alkyltrifluoroborate

Uniqueness

Potassium trifluoro(2-(trifluoromethyl)benzyl)borate is unique due to the presence of both trifluoromethyl and benzyl groups, which confer distinct reactivity and stability compared to other potassium organotrifluoroborates. This compound’s ability to introduce trifluoromethyl groups into organic molecules makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

potassium;trifluoro-[[2-(trifluoromethyl)phenyl]methyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF6.K/c10-8(11,12)7-4-2-1-3-6(7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZKYGXKFRQHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=CC=C1C(F)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF6K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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